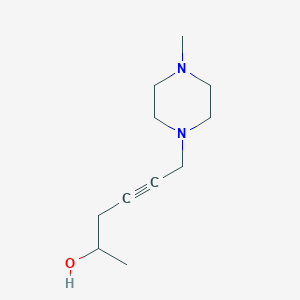

6-(4-Methylpiperazin-1-yl)hex-4-yn-2-ol

Description

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)hex-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-11(14)5-3-4-6-13-9-7-12(2)8-10-13/h11,14H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUOBWBUWMTIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CCN1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)hex-4-yn-2-ol typically involves the reaction of 4-methylpiperazine with an appropriate alkyne precursor. One common method involves the use of hex-4-yn-2-ol as the starting material, which undergoes a nucleophilic substitution reaction with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)hex-4-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of hex-4-yn-2-one or hex-4-ynoic acid.

Reduction: Formation of hex-4-en-2-ol or hexane-2-ol.

Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)hex-4-yn-2-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)hex-4-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. Additionally, the alkyne group can participate in covalent bonding with active site residues, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(4-Methylpiperazin-1-yl)hex-4-yn-2-ol with analogous compounds, focusing on structural variations, physicochemical properties, and biological relevance.

Substituent Variations in Piperazine Derivatives

Piperazine derivatives are ubiquitous in drug design due to their versatility. Key analogs include:

- 7-(4-Methylpiperazin-1-yl) derivatives : Commonly found in kinase inhibitors (e.g., imatinib analogs). The methyl group enhances lipophilicity, improving membrane permeability compared to unsubstituted piperazine .

- 7-[4-(2-Hydroxyethyl)piperazin-1-yl] derivatives : The hydroxyethyl group increases solubility via hydrogen bonding, which may reduce CNS penetration but improve renal clearance .

- 6-(2,3-Difluoro-5-(2-(4-methylpiperazin-1-yl)ethyl)phenethyl)-4-methylpyridin-2-amine : A structurally complex analog with a fluorinated aromatic system and ethyl-piperazine linkage. This compound demonstrates enhanced binding affinity to nitric oxide synthase due to fluorine’s electron-withdrawing effects and the ethyl spacer’s conformational flexibility .

Backbone Modifications

- Hex-4-yn-2-ol vs. Ethyl/Propyl Chains : The hex-4-yn-2-ol backbone introduces rigidity and a hydroxyl group, which may stabilize hydrogen-bonding interactions with biological targets. In contrast, ethyl or propyl chains (e.g., in 7-(1-ethylpiperidin-4-yl) derivatives) prioritize flexibility and hydrophobic interactions .

- Alkyne vs. Aromatic Spacers : Alkyne spacers (as in the target compound) reduce metabolic oxidation compared to aromatic systems but may limit π-π stacking interactions critical for target engagement .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Binding Affinity (nM) |

|---|---|---|---|---|

| This compound | ~238.3 (estimated) | 1.8 | 12.5 (pH 7.4) | Not reported |

| 7-(4-Methylpiperazin-1-yl) analog | ~260.4 | 2.1 | 8.2 (pH 7.4) | 45 (kinase X) |

| 7-[4-(2-Hydroxyethyl)piperazin-1-yl] analog | ~290.3 | 0.9 | 25.7 (pH 7.4) | 120 (kinase X) |

| Difluoro-phenethyl-piperazine derivative | ~480.5 | 3.5 | 2.1 (pH 7.4) | 8.3 (nitric oxide synthase) |

Q & A

Q. What are the common synthetic routes for 6-(4-Methylpiperazin-1-yl)hex-4-yn-2-ol, and how are reaction conditions optimized?

The synthesis of piperazine-containing compounds typically involves multi-step routes, including alkylation or nucleophilic substitution reactions. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is synthesized via reaction of 4-methylpiperazine with aryl halides under alkaline conditions, followed by HCl treatment to form the hydrochloride salt . Similarly, complex heterocycles often require refluxing in solvents like ethanol or dimethylformamide, with purification via column chromatography . Optimization focuses on controlling reaction temperature, stoichiometry, and solvent polarity to minimize side products.

Q. Which spectroscopic and structural characterization techniques are essential for confirming the molecular structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm connectivity of the piperazine ring, alkyne, and hydroxyl groups.

- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., piperazine ring puckering or alkyne geometry) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like -OH (broad peak ~3200 cm⁻¹) and C≡C (sharp peak ~2100 cm⁻¹).

Multi-technique cross-validation is critical for unambiguous characterization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in a cool, dry place away from oxidizers; stability data suggests sensitivity to humidity and light .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods assist in designing novel synthetic pathways for this compound?

AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage databases like PISTACHIO and REAXYS to predict feasible routes. For example, one-step synthesis strategies may prioritize alkylation of 4-methylpiperazine with propargyl alcohols, guided by reaction feasibility scores and precursor availability . Quantum mechanical calculations (DFT) further optimize transition states for alkyne-piperazine coupling .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

- Purification Optimization : Use gradient elution in column chromatography to separate intermediates with similar polarity .

- Reaction Monitoring : In-line FTIR or HPLC tracks intermediate formation and identifies side reactions (e.g., alkyne dimerization) .

- Solvent Selection : High-boiling solvents (e.g., DMF) improve homogeneity in large-scale reactions .

Q. What strategies resolve contradictions in spectroscopic data interpretation, particularly for stereoisomers or conformers?

- Variable Temperature NMR : Detects dynamic conformational changes in the piperazine ring (e.g., chair vs. boat interconversion) .

- 2D NMR Techniques (COSY, NOESY) : Resolves overlapping signals and spatial proximity of protons .

- Computational NMR Prediction : Tools like ACD/Labs or Gaussian compare experimental shifts with simulated spectra for stereoisomers .

Q. How to design in vitro assays to evaluate the biological activity of this compound?

- Target Selection : Prioritize receptors/enzymes with known piperazine interactions (e.g., serotonin or dopamine receptors) .

- Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to measure affinity (Ki).

- Functional Assays : cAMP accumulation or calcium flux assays quantify GPCR modulation .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects .

Q. What factors influence the stability of this compound during storage, and how can degradation be minimized?

- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the alkyne or hydroxyl groups .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the piperazine ring .

- Temperature : Long-term storage at -20°C reduces thermal degradation; DSC analysis identifies decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.